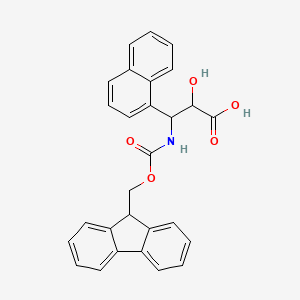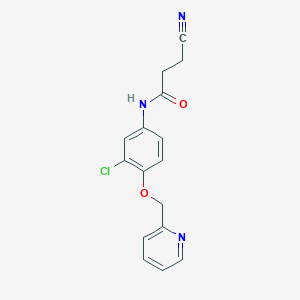
(S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is a chiral compound featuring a piperidin-4-one core substituted with a phenylethyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-1-phenylethanol and 2-(trifluoromethyl)piperidin-4-one.
Formation of Intermediate: The ®-1-phenylethanol is converted to its corresponding halide, often using reagents like thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The halide intermediate undergoes nucleophilic substitution with 2-(trifluoromethyl)piperidin-4-one under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenylethyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties, such as the trifluoromethyl group, can impart desirable characteristics to final products.
Wirkmechanismus
The mechanism by which (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance lipophilicity and metabolic stability, influencing the compound’s pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidin-4-one Derivatives: Compounds like 2,6-diaryl-3-methyl-4-piperidones exhibit similar structural motifs and biological activities.
Trifluoromethylated Compounds: Other compounds with trifluoromethyl groups, such as trifluoromethylbenzene, share similar chemical properties and reactivity.
Uniqueness
(S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is unique due to its specific combination of a chiral piperidin-4-one core with both a phenylethyl and a trifluoromethyl group. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H16F3NO |
|---|---|
Molekulargewicht |
271.28 g/mol |
IUPAC-Name |
1-(1-phenylethyl)-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3 |
InChI-Schlüssel |
BNEZODBTTXFCRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)



![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)


amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)
